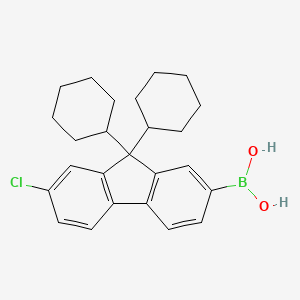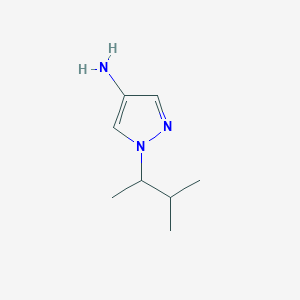
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid is a chemical compound with the molecular formula C25H30BClO2 and a molecular weight of 408.77 g/mol . This compound is known for its unique structure, which includes a boronic acid functional group attached to a fluorenyl moiety substituted with a chlorine atom and two cyclohexyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-9,9-dicyclohexyl-9H-fluorene.
Borylation Reaction: The key step involves the borylation of the fluorenyl compound using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Analyse Chemischer Reaktionen
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Wissenschaftliche Forschungsanwendungen
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Wirkmechanismus
The mechanism of action of (7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the fluorenyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
(7-Chloro-9,9-dicyclohexyl-9H-fluoren-2-YL)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the fluorenyl and cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromophenylboronic Acid: This compound contains a bromine atom instead of chlorine and is used in similar coupling reactions but may exhibit different reactivity and selectivity.
2-Naphthylboronic Acid: With a naphthyl group instead of a fluorenyl group, this compound has different electronic properties and can be used in different synthetic applications.
Eigenschaften
CAS-Nummer |
851119-07-8 |
|---|---|
Molekularformel |
C25H30BClO2 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
(7-chloro-9,9-dicyclohexylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C25H30BClO2/c27-20-12-14-22-21-13-11-19(26(28)29)15-23(21)25(24(22)16-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-18,28-29H,1-10H2 |
InChI-Schlüssel |
MROQLOLHADUCIW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C4CCCCC4)C5CCCCC5)C=C(C=C3)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)



![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

